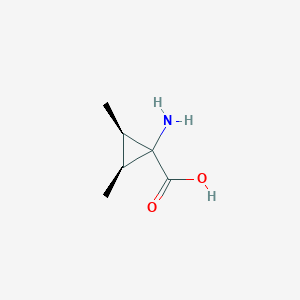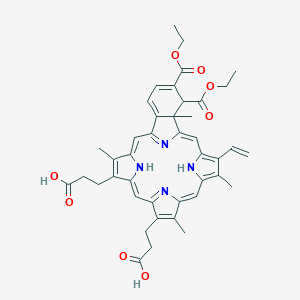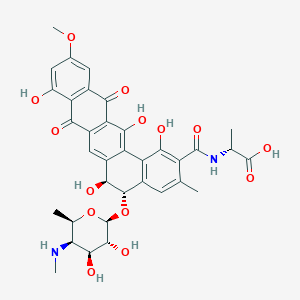![molecular formula C13H18Cl2N2O B039427 4-[bis(2-chloroethyl)amino]-N,N-dimethylbenzamide CAS No. 122567-50-4](/img/structure/B39427.png)
4-[bis(2-chloroethyl)amino]-N,N-dimethylbenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzamide, 4-(bis(2-chloroethyl)amino)-N,N-dimethyl- is a compound known for its significant role in medicinal chemistry, particularly as a histone deacetylase inhibitor. This compound has shown potential in the treatment of various cancers due to its ability to inhibit specific enzymes involved in cancer cell proliferation .
準備方法
Synthetic Routes and Reaction Conditions
One common method includes the reaction of 4-(bis(2-chloroethyl)amino)benzoyl chloride with N,N-dimethylamine under controlled conditions . The reaction is usually carried out in an organic solvent such as toluene, with the addition of a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
化学反応の分析
Types of Reactions
Benzamide, 4-(bis(2-chloroethyl)amino)-N,N-dimethyl- undergoes various chemical reactions, including:
Substitution Reactions: The nitrogen mustard group can participate in nucleophilic substitution reactions, forming aziridinium ions as intermediates.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although these reactions are less common.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as water or alcohols, and the reactions are typically carried out in aqueous or alcoholic solutions.
Oxidation and Reduction: Reagents like hydrogen peroxide or sodium borohydride can be used for oxidation and reduction reactions, respectively.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can lead to the formation of various substituted benzamides .
科学的研究の応用
Benzamide, 4-(bis(2-chloroethyl)amino)-N,N-dimethyl- has a wide range of scientific research applications:
作用機序
The compound exerts its effects primarily through the inhibition of histone deacetylases (HDACs). By inhibiting these enzymes, it prevents the deacetylation of histone proteins, leading to an accumulation of acetylated histones. This results in altered gene expression and can induce cell cycle arrest and apoptosis in cancer cells . The molecular targets include HDAC1, HDAC2, and HDAC3, with specific pathways involving the activation of caspase-3 and caspase-9 .
類似化合物との比較
Similar Compounds
N-(2-Aminophenyl)-4-(bis(2-chloroethyl)amino)benzamide: Another HDAC inhibitor with similar structure and function.
N-(2-Amino-4-fluorophenyl)-4-(bis(2-chloroethyl)amino)benzamide: A fluorinated derivative with enhanced selectivity for HDAC3.
Uniqueness
Benzamide, 4-(bis(2-chloroethyl)amino)-N,N-dimethyl- is unique due to its specific nitrogen mustard group, which imparts distinct chemical reactivity and biological activity. Its ability to inhibit multiple HDAC isoforms makes it a versatile compound in cancer research and therapy .
特性
CAS番号 |
122567-50-4 |
|---|---|
分子式 |
C13H18Cl2N2O |
分子量 |
289.2 g/mol |
IUPAC名 |
4-[bis(2-chloroethyl)amino]-N,N-dimethylbenzamide |
InChI |
InChI=1S/C13H18Cl2N2O/c1-16(2)13(18)11-3-5-12(6-4-11)17(9-7-14)10-8-15/h3-6H,7-10H2,1-2H3 |
InChIキー |
CMWKUHNLNXOMSD-UHFFFAOYSA-N |
SMILES |
CN(C)C(=O)C1=CC=C(C=C1)N(CCCl)CCCl |
正規SMILES |
CN(C)C(=O)C1=CC=C(C=C1)N(CCCl)CCCl |
Key on ui other cas no. |
122567-50-4 |
同義語 |
4-[bis(2-chloroethyl)amino]-N,N-dimethyl-benzamide |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















